1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole
Description
Properties
Molecular Formula |
C12H16N4S |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
1-(4-butylphenyl)-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C12H16N4S/c1-3-4-5-10-6-8-11(9-7-10)16-12(17-2)13-14-15-16/h6-9H,3-5H2,1-2H3 |
InChI Key |
JXEJQJSQVRACFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=NN=N2)SC |
Origin of Product |
United States |
Preparation Methods
Preparation via Tetrazole-5-thiol Intermediate Alkylation
A well-documented method for preparing 1-substituted-5-(methylthio)-tetrazoles involves:
Step 1: Synthesis of 1-(4-butylphenyl)-1H-tetrazole-5-thiol by cycloaddition of sodium azide to 4-butylbenzonitrile.
Step 2: Alkylation of the thiol group at the 5-position with methyl iodide or methyl sulfate to yield this compound.
This method is supported by patent US4110338A, which describes preparation of 1H-tetrazole-5-thiol derivatives and their alkylation to methylthio derivatives, including detailed purification steps involving extraction, recrystallization, and pH adjustments to isolate pure products with melting points around 122-125 °C.
Cycloaddition of Sodium Azide to 4-Butylbenzonitrile
The initial key step is the formation of 1-(4-butylphenyl)-1H-tetrazole by reacting 4-butylbenzonitrile with sodium azide under catalytic conditions:
Catalysts: Lewis acids such as ZnCl₂ or InCl₃ can be used to enhance the reaction rate and yield.
Solvents: Common solvents include N,N-dimethylformamide (DMF), water/isopropanol mixtures, or biphasic systems like toluene/water.
Conditions: Temperatures range from 85 °C to 160 °C, with reaction times from 1 hour (microwave-assisted) to 24 hours or longer under reflux.
Workup: After reaction completion (monitored by TLC or HPLC), acidification to pH ~1 with hydrochloric acid precipitates the tetrazole, which is then filtered, washed, and dried.
Yields typically range from 67% to over 80% depending on conditions.
Methylthio Substitution at the 5-Position
Following tetrazole formation, the 5-thiol group can be introduced or directly methylthio-substituted:
If starting from 1-(4-butylphenyl)-1H-tetrazole-5-thiol, methylation with methyl iodide or methyl sulfate in the presence of a base yields the methylthio derivative.
The methylthio group introduction is typically performed under mild conditions to avoid ring degradation.
Purification involves extraction, recrystallization (e.g., from ethyl acetate), and drying to obtain pure this compound.
Summary of Preparation Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cycloaddition of sodium azide to 4-butylbenzonitrile | Sodium azide, ZnCl₂ or InCl₃ catalyst | DMF, water/isopropanol, or toluene/water biphasic | 85–160 °C | 1–24 h or microwave | 67–83 | Acidification to pH 1 to precipitate tetrazole |
| Preparation of 1-(4-butylphenyl)-1H-tetrazole-5-thiol | From above tetrazole or direct synthesis | Various | Ambient to reflux | Several hours | Not specified | Purification by recrystallization |
| Methylation of tetrazole-5-thiol | Methyl iodide or methyl sulfate, base (e.g., triethylamine) | Ethyl acetate or similar | Room temperature | 1–2 h | High | Recrystallization from ethyl acetate |
Analytical and Purification Notes
Reaction completion is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Purification involves extraction with organic solvents (ethyl acetate, toluene), drying over magnesium sulfate or sodium sulfate, and recrystallization.
pH adjustments during workup are critical to isolate tetrazole compounds as solid precipitates.
Melting points of purified 1-substituted tetrazole-5-thiols are typically in the range of 122–125 °C, consistent with literature data.
Chemical Reactions Analysis
Thermal Decomposition Pathways
Tetrazoles with bulky substituents, such as 5-benzhydryl-1H-tetrazole, decompose under high-temperature flow conditions (>150°C) via:
-
N-Acylation : Acetylation at N2, leading to N-acetyltetrazole intermediates.
-
Ring Opening : Loss of N₂ to form nitrilimine intermediates, which hydrolyze to acetohydrazides or cyclize to oxadiazoles .
Hypothesized Pathway for 1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole :
-
N-Acylation : Reacts with acetic acid to form 2-acetyltetrazole .
-
Decomposition : Releases N₂ to yield nitrilimine , which hydrolyzes to N'-acetyl-4-butylphenylacetohydrazide or forms oxadiazole derivatives .
Photochemical Reactivity
Tetrazoles undergo photolysis to generate reactive intermediates:
-
Nitrogen Extrusion : UV irradiation cleaves the tetrazole ring, releasing N₂ and forming diazo or carbodiimide species .
-
Example : 1-Methyl-1H-tetrazole-5-thiol photolyzes to methylisothiocyanate and azide .
Potential Photoproducts :
Functional Group Transformations
The methylthio (-SMe) group participates in nucleophilic substitutions:
-
S-Alkylation : Reacts with alkyl halides to form sulfonium salts.
-
Oxidation : Converts to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA .
Table 2: Reactivity of 5-(Methylthio) Substituent
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation (to sulfone) | H₂O₂, AcOH, 50°C | 5-(Methylsulfonyl)-1H-tetrazole |
| Alkylation | CH₃I, K₂CO₃, DMF | 5-(Methylthio)-1-alkyltetrazole |
Biological and Coordination Chemistry
While not directly studied, tetrazoles exhibit:
-
Metal Chelation : The tetrazole ring binds Zn²⁺ or other metals via N lone pairs (e.g., in enzyme inhibitors) .
-
Antimicrobial Activity : Analogous 5-(methylthio)tetrazoles show activity against Bacillus subtilis and Escherichia coli .
Stability Considerations
Note: Direct experimental data for this compound is limited. The above analysis is inferred from structurally related compounds . Further validation through targeted synthesis and characterization is recommended.
Scientific Research Applications
1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that derivatives of this compound may have potential therapeutic applications, such as anti-inflammatory or anticancer agents. Further research is needed to explore these possibilities.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. For example, its potential antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical properties of 1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole with structurally related tetrazole derivatives:
Key Observations :
- Acidity: The methylthio group’s electron-donating nature reduces tetrazole acidity (pKa ~3.83) compared to unsubstituted 1H-tetrazole (pKa ~4.9) . Thermal Stability: Higher melting points (>150°C) are observed in methylthio-tetrazoles, likely due to hydrogen bonding and sulfur-mediated crystal packing .
Biological Activity
1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole is a member of the tetrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Tetrazoles are known for their ability to act as bioisosteres of carboxylic acids, offering advantages in terms of metabolic stability and biological interactions. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
Tetrazoles, including this compound, exhibit a range of biological activities. Research indicates that tetrazole derivatives can possess antimicrobial , anti-inflammatory , analgesic , anticancer , and anticonvulsant properties . The specific activities of this compound have not been extensively documented, but related compounds have shown promising results.
Antimicrobial Activity
The antimicrobial efficacy of tetrazoles has been a focal point in research. For instance, a study demonstrated that various tetrazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) suggests that modifications at the 5-position of the tetrazole ring can enhance antimicrobial potency.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 100 μg/mL |
| 2 | Escherichia coli | 125 μg/mL |
| 3 | Pseudomonas aeruginosa | 125 μg/mL |
The mechanisms through which tetrazoles exert their biological effects often involve interaction with specific molecular targets. For example, some tetrazole derivatives have been found to inhibit enzymes such as protein methyltransferases and demethylases, which are crucial in regulating gene expression and cellular functions .
Case Study: Anticancer Activity
In a recent study focused on tetrazole derivatives, compounds were evaluated for their anticancer potential using various cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-component reactions that allow for the introduction of various substituents on the tetrazole ring. This synthetic flexibility is crucial for optimizing biological activity .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-butylphenyl)-5-(methylthio)-1H-tetrazole, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A robust protocol involves reacting substituted phenyl derivatives with 5-(methylthio)-1H-tetrazole precursors in PEG-400 under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C for 1 hour. Monitoring via TLC and purification by recrystallization in aqueous acetic acid improves yield and purity . For derivatives with steric hindrance, optimizing stoichiometry (e.g., 1:1 molar ratio of reactants) and using high-boiling solvents (e.g., DMF) enhance efficiency. Lower yields in some cases (e.g., 49% for substituted aryl derivatives) may require flash chromatography for purification .
Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identify characteristic peaks for tetrazole rings (≈1500–1550 cm⁻¹ for C=N stretching) and methylthio groups (≈650–750 cm⁻¹ for C–S bonds). Absence of –SH stretches (≈2550 cm⁻¹) confirms sulfur methylation .
- ¹H NMR : The butylphenyl moiety shows aromatic protons as a multiplet (δ 7.2–7.5 ppm) and aliphatic –CH₂– groups (δ 1.2–1.6 ppm). The methylthio group appears as a singlet (δ 2.5 ppm) .
- ¹³C NMR : The tetrazole ring carbons resonate at δ 145–155 ppm, while the methylthio carbon appears at δ 12–15 ppm .
Q. What is the stability profile of this compound under varying pH and solvent conditions?
Methodological Answer: The tetrazole core is stable across pH 2–12 due to its aromatic resonance stabilization. However, the methylthio group may oxidize to sulfoxide/sulfone derivatives under strongly acidic (pH < 2) or oxidative conditions (e.g., H₂O₂). Storage in inert solvents (acetonitrile, DMF) at –20°C prevents degradation. Accelerated stability studies using HPLC at 40°C/75% RH for 4 weeks confirm <5% degradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry or substituent orientation?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (e.g., using anisotropic displacement parameters) determines bond lengths, angles, and torsion angles. For example, the dihedral angle between the tetrazole and butylphenyl rings can confirm steric interactions. Discrepancies between experimental and DFT-calculated geometries (e.g., ±0.02 Å bond length differences) may indicate crystal packing effects .
Q. How do structural modifications (e.g., substituent variation) influence biological activity or physicochemical properties?
Methodological Answer:
- Lipophilicity : Replacing the butyl group with shorter chains (e.g., methyl) reduces logP values, improving aqueous solubility but decreasing membrane permeability.
- Bioactivity : Introducing electron-withdrawing groups (e.g., –NO₂) on the phenyl ring enhances antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for unsubstituted analogs) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows melting points correlate with substituent bulk (e.g., 144–145°C for trimethoxyphenyl derivatives vs. 128–129°C for chloro-fluoro analogs) .
Q. How should researchers address contradictions in reaction yields or purity across studies?
Methodological Answer: Discrepancies often arise from:
Catalyst Efficiency : Heterogeneous catalysts (e.g., Bleaching Earth Clay) may lose activity if not freshly activated.
Purification Methods : Column chromatography resolves co-eluting impurities missed in recrystallization.
Side Reactions : Competing thioether oxidation or tetrazole ring opening under prolonged heating. Mitigate via inert atmospheres (N₂/Ar) and controlled reaction times .
Q. What strategies optimize solubility for in vitro assays without compromising stability?
Methodological Answer:
- Co-solvents : Use DMSO (<5% v/v) or cyclodextrin inclusion complexes.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to increase solubility, which cleave in physiological conditions.
- Salt Formation : React with HCl or sodium bicarbonate to form water-soluble salts. However, this may alter pharmacokinetics .
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of analogs?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability. For example, electron-rich tetrazoles exhibit lower oxidation potentials.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial dihydrofolate reductase). Substituents with hydrogen-bond donors (e.g., –OH) improve binding affinity (ΔG = –9.2 kcal/mol vs. –7.8 kcal/mol for unsubstituted analogs) .
Data Contradiction Analysis
Q. Why do some studies report higher bioactivity for analogs with electron-withdrawing groups, while others favor electron-donating groups?
Methodological Answer:
- Target-Specific Effects : Electron-withdrawing groups enhance activity against enzymes with polar active sites (e.g., nitroreductases), while electron-donating groups improve membrane penetration for intracellular targets.
- Assay Conditions : Varying pH or serum protein content in different assays alters compound ionization and protein binding, affecting observed IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
